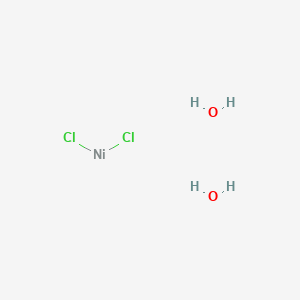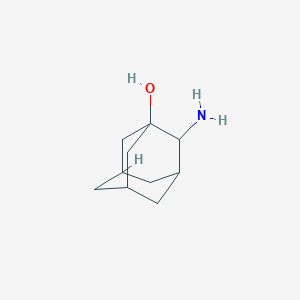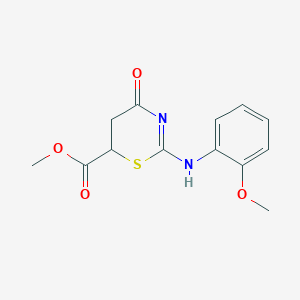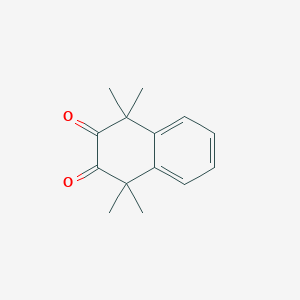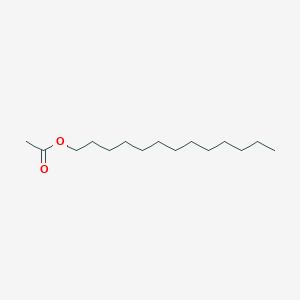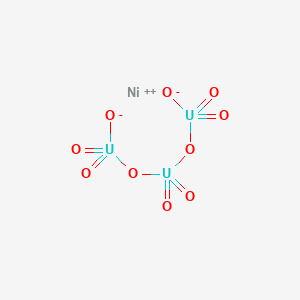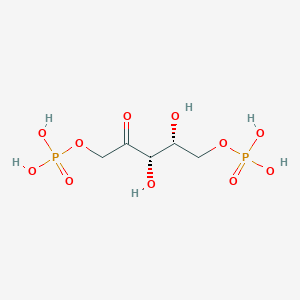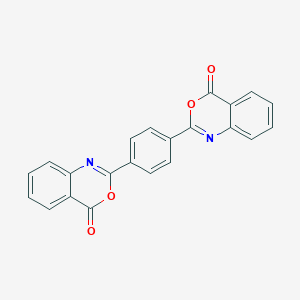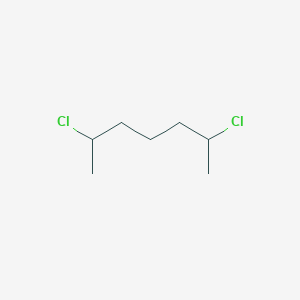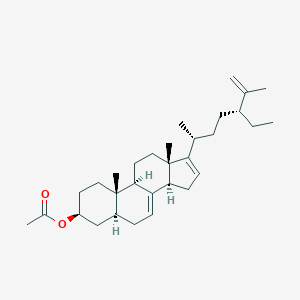![molecular formula C10H15NS B091138 Pyridine, 2-[(tert-butylthio)methyl]- CAS No. 18794-45-1](/img/structure/B91138.png)
Pyridine, 2-[(tert-butylthio)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[(tert-butylthio)methyl]- is a chemical compound that belongs to the family of pyridines. This compound is widely used in scientific research due to its unique properties and applications. It is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.
Mecanismo De Acción
The mechanism of action of pyridine, 2-[(tert-butylthio)methyl]- is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. It can also act as a Lewis base due to the presence of the pyridine ring.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 2-[(tert-butylthio)methyl]- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antimicrobial activity against various microorganisms. It has also been reported to exhibit cytotoxic activity against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 2-[(tert-butylthio)methyl]- has several advantages for lab experiments. It is readily available, easy to handle, and stable under various conditions. Additionally, it can be easily synthesized using various methods. However, it has some limitations, including its toxicity and potential health hazards. Therefore, it should be handled with care and appropriate safety measures should be taken.
Direcciones Futuras
There are several future directions for the research on pyridine, 2-[(tert-butylthio)methyl]-. One direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods for the synthesis of this compound. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide valuable insights for the development of new drugs and therapies.
Conclusion:
Pyridine, 2-[(tert-butylthio)methyl]- is a unique compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for the treatment of various diseases.
Métodos De Síntesis
Pyridine, 2-[(tert-butylthio)methyl]- can be synthesized using various methods. One common method is the reaction of pyridine-2-carboxaldehyde with tert-butylthiomethyl chloride in the presence of a base such as potassium carbonate. This method yields pyridine, 2-[(tert-butylthio)methyl]- in good yield and purity.
Aplicaciones Científicas De Investigación
Pyridine, 2-[(tert-butylthio)methyl]- has been extensively used in scientific research due to its unique properties and applications. It is widely used as a building block in the synthesis of various organic compounds. It has also been used as a ligand in the synthesis of metal complexes and as a catalyst in various reactions. Additionally, it has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Propiedades
Número CAS |
18794-45-1 |
|---|---|
Nombre del producto |
Pyridine, 2-[(tert-butylthio)methyl]- |
Fórmula molecular |
C10H15NS |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
2-(tert-butylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3 |
Clave InChI |
MUYGHECDSGHWQJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCC1=CC=CC=N1 |
SMILES canónico |
CC(C)(C)SCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



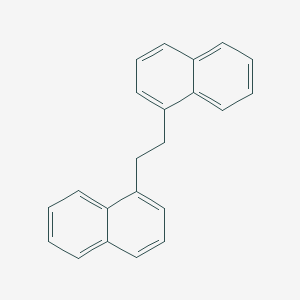
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
